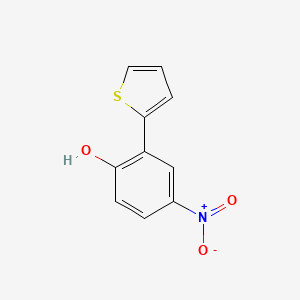

4-Nitro-2-(thiophen-2-yl)phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Nitro-2-(thiophen-2-yl)phenol is a chemical compound with the CAS Number: 373380-63-3 . It has a molecular weight of 221.24 . The compound is a powder at room temperature .

Synthesis Analysis

Thiophene derivatives, such as 4-Nitro-2-(thiophen-2-yl)phenol, can be synthesized through various methods. One of the common methods is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis

The IUPAC name for 4-Nitro-2-(thiophen-2-yl)phenol is 4-nitro-2-(2-thienyl)phenol . The InChI code for this compound is 1S/C10H7NO3S/c12-9-4-3-7(11(13)14)6-8(9)10-2-1-5-15-10/h1-6,12H .Physical And Chemical Properties Analysis

4-Nitro-2-(thiophen-2-yl)phenol is a powder at room temperature . It has a melting point of 129-131 degrees Celsius .Scientific Research Applications

- Application : Researchers have explored its antimicrobial potential. It may inhibit the growth of bacteria, fungi, or other microorganisms. Further studies are needed to understand its mechanism of action and potential clinical applications .

- Application : 4-Nitro-2-(thiophen-2-yl)phenol derivatives could potentially inhibit HIV replication. Researchers have synthesized related compounds and screened them against HIV-1 and HIV-2 strains. Further optimization and mechanistic studies are warranted .

- Application : Researchers have explored the use of 4-Nitro-2-(thiophen-2-yl)phenol as a redox-active material in electrochemical sensors. It could be employed for detecting specific analytes (e.g., heavy metals, organic pollutants) due to its electroactivity .

- Application : 4-Nitro-2-(thiophen-2-yl)phenol derivatives may find applications as catalysts or intermediates in synthetic chemistry. Their reactivity and functional groups make them interesting targets for designing new reactions .

- Application : Researchers have studied the absorption and emission properties of 4-Nitro-2-(thiophen-2-yl)phenol. Its fluorescence properties could be useful in materials science, such as designing fluorescent probes or sensors .

- Application : 4-Nitro-2-(thiophen-2-yl)phenol derivatives could be modified to incorporate fluorescent tags. These labeled compounds may be used for cellular imaging, drug delivery, or tracking specific biomolecules .

Antimicrobial Activity

Anti-HIV Properties

Electrochemical Sensing

Organic Synthesis and Catalysts

Photophysical Properties

Biological Imaging and Labeling

Safety and Hazards

Future Directions

While specific future directions for 4-Nitro-2-(thiophen-2-yl)phenol are not mentioned in the search results, thiophene derivatives are of interest in various fields. They are used in industrial chemistry and material science as corrosion inhibitors . They also play a significant role in the development of organic semiconductors . In the field of medicine, they are being studied for their potential biological effects .

properties

IUPAC Name |

4-nitro-2-thiophen-2-ylphenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3S/c12-9-4-3-7(11(13)14)6-8(9)10-2-1-5-15-10/h1-6,12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBRJILBGEJNBIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=C(C=CC(=C2)[N+](=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Nitro-2-(thiophen-2-yl)phenol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-Ethoxyphenyl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2989566.png)

![2-[3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2989570.png)

![Oxolan-2-yl-[4-(5,6,7,8-tetrahydrocinnoline-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B2989573.png)

![Ethyl 2-[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetate](/img/structure/B2989575.png)

![Ethyl 3-(4-fluorophenyl)-5-(3-methylbenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2989576.png)

![Methyl 4-[({[(4-methylphenyl)acetyl]oxy}acetyl)amino]benzoate](/img/structure/B2989577.png)

![2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2989581.png)

![5-bromo-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]furan-2-carboxamide](/img/structure/B2989582.png)